molecular formula C8H6N2O7 B8120382 3,5-Dinitro-2-hydroxyphenylacetic acid

3,5-Dinitro-2-hydroxyphenylacetic acid

Cat. No.: B8120382
M. Wt: 242.14 g/mol
InChI Key: BLVSIPNFAPTXMN-UHFFFAOYSA-N
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Description

3,5-Dinitro-2-hydroxyphenylacetic acid is a member of the class of phenylacetic acids. It is characterized by the presence of nitro and hydroxy groups on the phenyl ring, specifically at the 3, 4, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dinitro-2-hydroxyphenylacetic acid typically involves the nitration of phenylacetic acid derivatives. One common method includes the bromination of 4-hydroxy-3,5-dinitroacetophenone with cupric bromide in refluxing ethyl acetate . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired substitution pattern on the phenyl ring.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dinitro-2-hydroxyphenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or sulfonating agents under acidic conditions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenylacetic acids depending on the electrophile used.

Scientific Research Applications

3,5-Dinitro-2-hydroxyphenylacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dinitro-2-hydroxyphenylacetic acid involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can influence cellular pathways and biochemical processes, making the compound of interest in pharmacological studies .

Properties

IUPAC Name

2-(2-hydroxy-3,5-dinitrophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O7/c11-7(12)2-4-1-5(9(14)15)3-6(8(4)13)10(16)17/h1,3,13H,2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVSIPNFAPTXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)O)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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